1-(3-chlorophenyl)-1-oxopropan-2-yl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate
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Overview
Description
1-(3-chlorophenyl)-1-oxopropan-2-yl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-1-oxopropan-2-yl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution Reactions:
Esterification: The final step involves the esterification of the quinoline carboxylic acid with 1-(3-chlorophenyl)-1-oxopropan-2-ol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-1-oxopropan-2-yl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-1-oxopropan-2-yl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its quinoline core.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 5-(4-chlorophenyl)-1,3,4-oxadiazole derivatives
Uniqueness
1-(3-chlorophenyl)-1-oxopropan-2-yl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C32H27ClN2O3 |
---|---|
Molecular Weight |
523.0 g/mol |
IUPAC Name |
[1-(3-chlorophenyl)-1-oxopropan-2-yl] 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C32H27ClN2O3/c1-19-8-15-29-27(16-19)28(32(37)38-22(4)31(36)24-6-5-7-25(33)17-24)18-30(34-29)23-11-13-26(14-12-23)35-20(2)9-10-21(35)3/h5-18,22H,1-4H3 |
InChI Key |
HKHNUGKZCXRDEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC(C)C(=O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)N5C(=CC=C5C)C |
Origin of Product |
United States |
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